2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol
Overview
Description
“2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol” is a chemical compound with the molecular formula C13H12F3NO2 . It has a molecular weight of 271.235 Da and a monoisotopic mass of 271.082001 Da . This compound is a fascinating chemical compound with diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered oxazole ring with a trifluoromethyl group attached to a phenyl ring . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 94.7 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 10 . It also has a rotatable bond count of 8 and a complexity of 688 .Scientific Research Applications
Synthesis and Structural Development
- Synthesis Techniques : 2,4,5-Trisubstituted oxazoles, including compounds similar to 2-(5-Methyl-2-(4-(Trifluoromethyl)phenyl)oxazol-4-yl)ethanol, have been synthesized through processes involving nitrosation, condensation with aldehydes, and reduction using zinc in acetic acid (Cai, Yang, & Zhang, 2005).
- Molecular Development : Various research efforts focus on synthesizing new derivatives and understanding their structural properties, such as 1,2,3-triazolyl chalcone derivatives with potential anti-microbial and anti-cancer applications (Bhat et al., 2016).
Biocatalytic Applications
- Pharmaceutical Intermediate Synthesis : The compound has been used as a key intermediate in developing pharmaceutical agents, like chemokine CCR5 antagonists (Chen, Xia, Liu, & Wang, 2019).
Development of Materials with Specific Properties
- Spectral-Luminescence and Basicity Studies : Research into the spectral-luminescence and acid-base properties of similar oxazole compounds, revealing their high fluorescence quantum yields and the influence of electron-donor substituents on the basicity (Afanasiadi, Tur, & Kurapov, 1985).
- Photochromism in Mixed Crystals : Studies on the photochromic behavior of mixed crystals containing diarylethenes, including oxazole derivatives, to develop materials that change color under different illumination wavelengths (Takami, Kuroki, & Irie, 2007).
Catalytic and Chemical Reactions
- Role in Complex Chemical Reactions : Investigations into the reactivity of oxazole and related compounds in various chemical reactions, contributing to the broader understanding of their chemical behavior and potential applications (Flores‐Parra et al., 2004).
Potential Therapeutic Applications
- Antimicrobial and Antioxidant Activities : Research into the antimicrobial and antioxidant properties of triazolyl derivatives, which could offer insights into the therapeutic potential of structurally related compounds (Kumar et al., 2005).
Future Directions
properties
IUPAC Name |
2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-8-11(6-7-18)17-12(19-8)9-2-4-10(5-3-9)13(14,15)16/h2-5,18H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYBIZJTLUWSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442198 | |
Record name | 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141819-91-2 | |
Record name | 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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